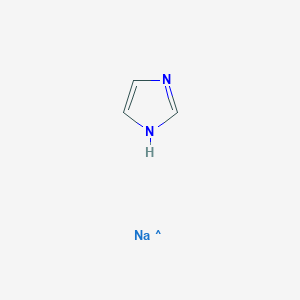

Sodium imidazolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H4N2Na |

|---|---|

Molecular Weight |

91.07 g/mol |

InChI |

InChI=1S/C3H4N2.Na/c1-2-5-3-4-1;/h1-3H,(H,4,5); |

InChI Key |

YNCPXBIZAPNQIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN1.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Sodium Imidazolide

Introduction: Sodium imidazolide, also known as sodium imidazolate, is the sodium salt of imidazole. It is a powerful nucleophilic reagent and a strong base pivotal to synthetic organic chemistry. Formed by the deprotonation of imidazole, this inorganic salt serves as a highly reactive intermediate, primarily in the synthesis of N-functionalized imidazole derivatives which are precursors to ionic liquids, pharmaceuticals, and catalysts.[1] This guide provides an in-depth overview of its core properties, experimental protocols, and synthetic applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is an ionic compound consisting of a sodium cation (Na⁺) and a planar, aromatic imidazolide anion (C₃H₃N₂⁻).[1] The parent imidazole molecule is amphoteric, meaning it can act as both a weak acid and a weak base.[2] The N-H proton is weakly acidic, with a pKa of approximately 14.5, allowing it to be removed by a strong base to form the imidazolide anion.[1][2] This anion is a significantly stronger base and a potent nucleophile, properties that are central to its chemical utility.[1]

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | sodium;imidazol-3-ide | [3] |

| Synonyms | Sodium imidazolate, Imidazolylsodium | [4] |

| CAS Number | 5587-42-8 | [3] |

| EC Number | 226-988-5 | |

| Molecular Formula | C₃H₃N₂Na | [3][5] |

| Molecular Weight | 90.06 g/mol | [5] |

| Appearance | Light yellow to orange crystalline powder | [4][5][6] |

| Melting Point | 284 °C (decomposes) | [6] |

| pKa of Parent Imidazole (N-H) | ~14.4 - 14.5 | [1][2][7] |

| pKa of Imidazolium Ion | ~6.95 - 7.0 | [2][8][9] |

Reactivity, Stability, and Safe Handling

Reactivity Profile: this compound's high reactivity is its most defining characteristic.

-

As a Strong Base: It readily deprotonates a wide range of weak acids.

-

As a Nucleophile: The imidazolide anion is a strong nucleophile, readily attacking electrophilic centers. This property is extensively used in the synthesis of N-substituted imidazoles.[1]

-

Moisture Sensitivity: The compound is highly sensitive to moisture. It reacts with water, alcohols, and acids in exothermic reactions.[6] This necessitates handling and storage under anhydrous and inert conditions.[6]

Stability and Storage: To maintain its integrity, this compound must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen, in a cool, dry, and well-ventilated area.[6] It should be kept away from incompatible materials like acids, water, and alcohols.[6]

Safety and Handling: this compound is a hazardous substance that causes severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or inhaled.[10][11]

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [10][11] |

| Skin Corrosion / Irritation | H314 | Causes severe skin burns and eye damage. | [10][11] |

| Serious Eye Damage | H318 | Causes serious eye damage. | [10][11] |

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory, including chemical safety goggles or a face shield, protective gloves, and suitable clothing.[6] All work should be conducted in a well-ventilated area or a chemical fume hood.[12]

Key Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis involves the direct deprotonation of imidazole with a strong sodium base, such as sodium hydroxide (NaOH) or a sodium alkoxide.[1]

Methodology:

-

Reagents & Materials: Imidazole, Sodium Hydroxide (anhydrous), Tetrahydrofuran (THF, anhydrous), Schlenk flask or similar reaction vessel, magnetic stirrer, and an inert gas source (Nitrogen or Argon).

-

Procedure:

-

Under an inert atmosphere, dissolve imidazole in anhydrous THF within the reaction vessel.

-

While stirring, incrementally add a stoichiometric equivalent (1:1 molar ratio) of powdered anhydrous NaOH to the imidazole solution.[1]

-

The reaction is exothermic and will proceed at room temperature, though gentle heating (e.g., to 40-50°C) can facilitate the dissolution and reaction.[13]

-

As the reaction progresses, this compound will form and, being less soluble in THF, will precipitate out as a solid.[1]

-

Allow the reaction to stir for several hours to ensure completion.

-

The resulting solid product can be isolated by filtration under inert conditions, washed with a small amount of anhydrous solvent (e.g., THF or diethyl ether), and dried under vacuum.

-

Synthetic Applications & Reaction Pathways

The primary application of this compound is as a key intermediate for the synthesis of N-substituted imidazoles.[1] The high nucleophilicity of the imidazolide anion allows it to readily react with various electrophiles.

Mechanism of Formation (Deprotonation)

The formation of the imidazolide anion is a classic acid-base reaction where the hydroxide ion (from NaOH) abstracts the acidic proton from the N-1 position of the imidazole ring. The resulting negatively charged, symmetrical imidazolide anion then forms an ionic bond with the sodium cation.[2]

Pathway for N-Functionalization

This compound is often generated in situ (in the reaction mixture without being isolated) and immediately used for subsequent reactions. A common application is the alkylation or arylation at the nitrogen position via a nucleophilic substitution reaction with an appropriate halide compound.[1] This pathway is fundamental for creating a diverse range of imidazole derivatives.[1]

References

- 1. Sodium Imidazole | 5587-42-8 | Benchchem [benchchem.com]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. SODIUM 1H-IMIDAZOL-1-IDE | CAS 5587-42-8 [matrix-fine-chemicals.com]

- 4. IMIDAZOLE SODIUM DERIVATIVE | 5587-42-8 [chemicalbook.com]

- 5. 5587-42-8 CAS MSDS (IMIDAZOLE SODIUM DERIVATIVE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]

- 8. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Sodium imidazole | C3H3N2Na | CID 4605971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS # 5587-42-8, Sodium imidazole, 1H-Imidazole sodium salt, 1-Sodioimidazole, Sodium imidazolate - chemBlink [chemblink.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. JP2002284767A - Method for producing imidazole metal salt - Google Patents [patents.google.com]

In-Depth Technical Guide: Synthesis and Characterization of Sodium Imidazolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium imidazolide, a critical intermediate in various synthetic and pharmaceutical applications. This document details established experimental protocols, presents key characterization data in a structured format, and visualizes the underlying chemical processes.

Introduction

This compound (NaC₃H₃N₂), the sodium salt of imidazole, is a versatile and highly reactive nucleophilic base. Its significance lies in its ability to serve as a potent precursor for the synthesis of N-substituted imidazoles, a core scaffold in numerous pharmaceuticals and functional materials. The deprotonation of the imidazole N-H bond (pKa ≈ 14.5) by a strong base yields the imidazolate anion, which readily participates in nucleophilic substitution reactions. This guide outlines the primary methods for the preparation of this compound and the analytical techniques employed for its characterization.

Synthesis of this compound

Two principal methods for the synthesis of this compound are widely employed: the reaction of imidazole with sodium hydroxide and the reaction with sodium hydride. Both methods are effective in producing the desired sodium salt.

Synthesis via Reaction with Sodium Hydroxide

This method involves the deprotonation of imidazole using a strong base, sodium hydroxide, typically in a polar aprotic solvent. The reaction is an acid-base neutralization, yielding this compound and water.

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with imidazole and a suitable polar aprotic solvent such as tetrahydrofuran (THF).

-

Reagent Addition: An equimolar amount of sodium hydroxide is added to the stirred solution. A 1:1 molar ratio of imidazole to NaOH is typically used to ensure complete deprotonation[1].

-

Reaction Conditions: The reaction is exothermic and is often carried out at room temperature. The formation of this compound is typically observed as a white precipitate[1].

-

Work-up and Purification: The precipitated this compound can be isolated by filtration. The solid is then washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting material and solvent residues. The purified product is subsequently dried under vacuum.

Logical Workflow for Synthesis of this compound via Sodium Hydroxide

Caption: Synthesis workflow using sodium hydroxide.

Synthesis via Reaction with Sodium Hydride

An alternative and highly effective method for the synthesis of this compound involves the use of sodium hydride (NaH) as the base. This reaction is particularly advantageous when anhydrous conditions are critical for subsequent reactions.

Experimental Protocol:

A representative experimental procedure using sodium hydride is as follows:

-

Reaction Setup: An oven-dried, three-necked round-bottom flask is fitted with a magnetic stir bar, a reflux condenser, and a rubber septum, and connected to a Schlenk line under an inert atmosphere (e.g., argon)[2].

-

Reagent Preparation: A suspension of sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexane or pentane to remove the mineral oil. The resulting oil-free sodium hydride is then suspended in anhydrous THF[3][4].

-

Reaction: A solution of imidazole in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction[5]. The reaction produces this compound and hydrogen gas.

-

Work-up and Purification: After the reaction is complete, the excess sodium hydride can be carefully quenched with a small amount of isopropanol or ethanol. The resulting suspension is then filtered, and the solid this compound is washed with fresh anhydrous THF and dried under high vacuum[3][6].

Reaction Pathway for this compound Synthesis with Sodium Hydride

Caption: Deprotonation of imidazole by sodium hydride.

Characterization of this compound

The successful synthesis of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The deprotonation of the imidazole ring leads to characteristic changes in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The most significant indicator of this compound formation is the disappearance of the acidic N-H proton signal, which is typically observed as a broad singlet in the spectrum of imidazole. The remaining protons on the imidazole ring will exhibit shifts that are indicative of the anionic character of the ring. In DMSO-d6, the protons of the imidazole ring in a related N-alkylated imidazole were observed as singlets at approximately 7.58 ppm, 7.13 ppm, and 6.86 ppm[7].

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will also show characteristic shifts compared to neutral imidazole, reflecting the change in electron density upon deprotonation.

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Imidazole (reference) | DMSO-d6 | H2: ~7.7, H4/H5: ~7.1, NH: ~12.3 | C2: ~135, C4/C5: ~122 |

| This compound (expected) | DMSO-d6 | Disappearance of NH signal, shifts for H2, H4, H5 | Shifts indicative of increased electron density |

| 1-Hexadecylimidazole (for comparison)[7] | DMSO-d6 | 7.58 (s, 1H), 7.13 (s, 1H), 6.86 (s, 1H) | Not specified |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the vibrational modes of the molecule and is used to confirm the formation of the imidazolate anion.

Key Spectral Features:

-

Disappearance of N-H Stretching Band: The broad N-H stretching vibration, typically observed in the range of 3100-2500 cm⁻¹ in the spectrum of imidazole, will be absent in the spectrum of this compound.

-

Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the imidazole ring will be present, although their positions may shift upon deprotonation. For imidazole derivatives, these bands are typically observed in the 1600-1400 cm⁻¹ region[8]. In a study of metal-imidazole complexes, stretching ν(NH) bands were found in the range of 3139–3037 cm⁻¹, and their absence was noted upon deprotonation[9].

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observation in this compound |

| N-H Stretch | 3100-2500 (broad) | Absent |

| C-H Stretch (aromatic) | 3150-3000 | Present |

| C=N and C=C Ring Stretch | 1600-1400 | Present, may show shifts |

| Imidazole Ring Bending | 955-746 | Present |

Applications in Drug Development and Research

This compound is a cornerstone intermediate for the synthesis of a wide array of N-functionalized imidazoles. The imidazolate anion, being a potent nucleophile, readily reacts with various electrophiles, such as alkyl and aryl halides, to introduce diverse functionalities onto the imidazole core[1]. This versatility is extensively exploited in the development of:

-

Pharmaceuticals: Many antifungal, antibacterial, and anticancer agents contain the N-substituted imidazole moiety.

-

Ionic Liquids: Imidazolium-based ionic liquids, synthesized via the alkylation of imidazoles, have found widespread use as green solvents and catalysts.

-

Functional Materials: Imidazole-containing polymers and materials with specific electronic and optical properties are often prepared using this compound as a key building block.

General Signaling Pathway for N-Alkylation via this compound

References

- 1. Sodium Imidazole | 5587-42-8 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. JP2002284767A - Method for producing imidazole metal salt - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of Sodium Imidazolide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium imidazolide, with the chemical formula C₃H₃N₂Na, is an inorganic salt formed from the deprotonation of imidazole.[1][2] It consists of a sodium cation (Na⁺) and an imidazolide anion (C₃H₃N₂⁻).[1] This compound serves as a pivotal intermediate in synthetic chemistry, primarily for the production of N-functionalized imidazoles, and is of interest in materials science and coordination chemistry.[1] The reactivity of this compound is dictated by the nucleophilic and basic nature of the imidazolide anion, which arises from the delocalization of the negative charge across the aromatic heterocyclic ring.[1] This guide provides a comprehensive overview of its chemical structure, bonding characteristics, and the experimental and computational methods used for its characterization.

Chemical Structure and Bonding

The chemical properties of this compound are fundamentally linked to its ionic nature and the electronic structure of the imidazolide anion.

The Imidazolide Anion

Imidazole is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[3] The N-H proton is weakly acidic, with a pKa of approximately 14.5.[1][3] Deprotonation by a strong base yields the imidazolide anion. This anion is a planar, five-membered aromatic ring containing six π-electrons, which satisfies Hückel's rule for aromaticity.[3] The negative charge is not localized on a single nitrogen atom but is delocalized across the N-C-N system within the ring, enhancing its stability. This delocalization results in a symmetrical anion, a key feature of its structure.[3]

References

A Technical Guide to Sodium Imidazolide for Researchers and Drug Development Professionals

Introduction: Sodium imidazolide, the sodium salt of imidazole, is a versatile and reactive compound widely utilized in synthetic chemistry. Its significance lies primarily in its role as a strong nucleophile and a base, making it a crucial intermediate in the synthesis of a diverse range of N-functionalized imidazoles. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| CAS Number | 5587-42-8 | [1][2][3] |

| Molecular Formula | C3H3N2Na | [1][2][4][5] |

| Molecular Weight | 90.06 g/mol | [1][2][4][5] |

| Melting Point | 284 °C (decomposes) | [1][4][5] |

| IUPAC Name | Sodium 1H-imidazol-1-ide | [2] |

| Synonyms | Imidazolylsodium, Sodium Imidazole, 1-Sodioimidazole | [1][4] |

| InChI Key | ITAWMPSVROAMOE-UHFFFAOYSA-N | [1][2] |

| SMILES String | [Na]n1ccnc1 | [1] |

| EC Number | 226-988-5 | [1][3] |

Synthesis and Experimental Protocols

This compound is typically synthesized through the deprotonation of imidazole. The acidic nature of the N-H bond in the imidazole ring (pKa ≈ 14.5) allows for its removal by a strong base.[6]

Protocol 1: Synthesis of this compound from Imidazole and Sodium Hydroxide

This method is a common and straightforward approach for the preparation of this compound.[6]

Materials:

-

Imidazole

-

Sodium hydroxide (NaOH)

-

Polar aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile)[6]

Procedure:

-

Dissolve imidazole in a suitable polar aprotic solvent within a reaction vessel.

-

Add sodium hydroxide to the solution. The reaction is exothermic.

-

The hydroxide ion from NaOH abstracts the acidic proton from the nitrogen atom of the imidazole ring, forming the imidazolate anion and water.

-

The sodium cation associates with the negatively charged imidazolate.

-

This compound will precipitate out of the solution as a white solid.[6]

-

The precipitate can be isolated through filtration and dried.

Key Applications in Research and Development

This compound's reactivity makes it a valuable reagent in several areas of chemical and biochemical research.

Intermediate in the Synthesis of N-Functionalized Imidazoles

The primary application of this compound is as a key intermediate for the synthesis of N-functionalized imidazoles.[6] The imidazolate anion is a potent nucleophile that readily reacts with various electrophiles, such as alkyl halides.[6] This reaction facilitates the introduction of a wide array of substituents onto the nitrogen atom of the imidazole ring, leading to the creation of diverse imidazole derivatives with tailored properties for applications like the preparation of ionic liquids.[6]

Biochemical Applications

-

Protein Purification: Imidazole, and by extension its sodium salt in buffered solutions, is widely used as a competitive eluent in immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged proteins.[6] It displaces the tagged proteins from metal ions (like Ni²⁺ or Co²⁺) on the chromatography resin without denaturing them.[6]

-

Enzyme Assays: It can be used in buffers to maintain pH and ionic strength, which is crucial for stabilizing enzyme activity during kinetic assays.[6]

-

Protein Stabilization: Sodium imidazole can bind to metal ions that might otherwise interact with and denature proteins, which is particularly important for the stability of metalloproteins.[7]

Relevance in Drug Discovery

The imidazole moiety is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8] Imidazole derivatives have shown a broad spectrum of biological activities, including potential use in antifungal and anticancer therapies.[6][9] The synthesis of many of these derivatives relies on the generation of the reactive imidazolate species from salts like this compound.[6] Imidazole-based compounds are explored for their ability to act as enzyme inhibitors, DNA intercalators, and modulators of various cellular receptors.[10]

Visualizing Key Processes

The following diagrams illustrate the synthesis of this compound and its subsequent use in creating N-functionalized imidazoles.

References

- 1. 咪唑 钠衍生物 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. SODIUM 1H-IMIDAZOL-1-IDE | CAS 5587-42-8 [matrix-fine-chemicals.com]

- 3. Sodium imidazole | C3H3N2Na | CID 4605971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. IMIDAZOLE SODIUM DERIVATIVE | 5587-42-8 [chemicalbook.com]

- 5. 5587-42-8 CAS MSDS (IMIDAZOLE SODIUM DERIVATIVE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Sodium Imidazole | 5587-42-8 | Benchchem [benchchem.com]

- 7. Buy Sodium Imidazole | 5587-42-8 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ijsrtjournal.com [ijsrtjournal.com]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Imidazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. This technical guide delves into the historical origins and the evolution of synthetic methodologies for this crucial molecule, providing detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

The Dawn of Imidazole: Discovery and Early Synthesis

The story of imidazole begins in the mid-19th century. While various derivatives were observed in the 1840s, the first successful synthesis of the parent imidazole ring was reported in 1858 by the German chemist Heinrich Debus.[1] He obtained the compound, which he named "glyoxaline," from the reaction of glyoxal and formaldehyde with ammonia. This foundational method, though often resulting in modest yields, laid the groundwork for future innovations in imidazole synthesis.

A significant advancement came in 1882 from the Polish chemist Bronisław Radziszewski, who developed a new route to synthesize 2,4,5-triphenylimidazole, a compound later known as lophine.[2] This work, which involved the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, became a cornerstone of imidazole synthesis and is often merged with Debus's initial discovery into what is now known as the Debus-Radziszewski imidazole synthesis. This multicomponent reaction remains a versatile and widely used method for accessing a variety of substituted imidazoles.

Core Synthetic Methodologies: Protocols and Quantitative Analysis

Over the decades, a multitude of synthetic routes to the imidazole core have been developed, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions. This section provides a detailed examination of the most pivotal methods, complete with experimental protocols and quantitative data to facilitate comparison and application.

The Debus-Radziszewski Synthesis

This classical multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. The versatility of this method allows for the synthesis of a wide array of substituted imidazoles.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) [3]

-

Reactants: Benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g).

-

Solvent: Glacial acetic acid (16 ml).

-

Procedure: The reactants are dissolved in boiling glacial acetic acid and refluxed for 5–24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-water, and the precipitate is collected. The crude product is washed with a sodium bicarbonate solution and then with ethyl acetate.

-

Purification: The product is purified by flash column chromatography.

-

Yield: 46%.

Quantitative Data for Debus-Radziszewski Type Syntheses

| 1,2-Dicarbonyl | Aldehyde | Amine Source | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| Benzil | Aromatic Aldehydes | Ammonium Acetate | Silicotungstic acid (7.5 mol%) | Ethanol | Reflux | up to 94% | [4] |

| Benzil | Aromatic Aldehydes | Ammonium Acetate | Lactic acid (1 ml) | - | 160°C | up to 92% | [4] |

| Benzil | Substituted Aldehydes | Ammonium Acetate | Microwave irradiation | Solvent-free | - | Good yields | [4] |

| Benzoin/Benzyl | Aldehyde | Ammonium Acetate | Diethyl bromophosphate / Ultrasound (35 kHz) | - | - | up to 97% | [4] |

| Benzil | 4-Chlorobenzaldehyde | Ammonium Acetate | Not specified | Not specified | Not specified | 100% | [4] |

Reaction Workflow: Debus-Radziszewski Synthesis

Caption: Experimental workflow for the Debus-Radziszewski imidazole synthesis.

The Van Leusen Imidazole Synthesis

The Van Leusen synthesis provides a powerful route to 1,4,5-trisubstituted imidazoles through the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). A significant advantage of this method is the ability to perform it as a one-pot, three-component reaction where the aldimine is generated in situ from an aldehyde and an amine.

Experimental Protocol: One-Pot Van Leusen Three-Component Reaction [5]

-

Reactants: Aldehyde (1 equiv.), amine (1 equiv.), and TosMIC (1 equiv.).

-

Base: Potassium carbonate (K₂CO₃) (2 equiv.).

-

Solvent: Dimethylformamide (DMF).

-

Procedure: A solution of the aldehyde and amine in DMF is stirred at room temperature for 30 minutes to form the imine in situ. TosMIC and K₂CO₃ are then added to the mixture. The reaction is stirred at room temperature or heated as required, and monitored by TLC.

-

Work-up: The reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by chromatography.

Quantitative Data for Van Leusen Syntheses

| Aldehyde | Amine | TosMIC Derivative | Base | Solvent | Temperature | Yield (%) | Reference |

| Pyruvaldehyde (40% aq.) | Amine | Aryl-substituted TosMIC | K₂CO₃ | DMF | Not specified | 75% | [5] |

| 2-Azidobenzaldehyde | Amine | TosMIC | Not specified | Not specified | Not specified | Moderate to good | [6] |

| Aldehyde | Aliphatic amine | TosMIC | K₂CO₃ | Acetonitrile | 60°C (Microwave) | Comparable to stepwise | [5] |

| 2-Indolecarboxaldehyde | Benzyl amine | TosMIC | K₂CO₃ | Not specified | Not specified | Good yields | [5] |

Reaction Mechanism: Van Leusen Imidazole Synthesis

References

- 1. jetir.org [jetir.org]

- 2. scribd.com [scribd.com]

- 3. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Amphoteric Nature of Imidazole and Its Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the amphoteric properties of imidazole and its corresponding sodium salt, sodium imidazolate. Imidazole's ability to act as both a weak acid and a weak base is fundamental to its diverse roles in biological systems and its utility in pharmaceutical and biochemical applications. This document details the acid-base chemistry of imidazole, provides experimental protocols for its characterization, and explores the significance of its pH-dependent behavior.

Core Concepts: The Dual Nature of Imidazole

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. This unique structure confers its amphoteric properties, allowing it to either accept or donate a proton.[1][2]

-

As a Base: The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) can accept a proton, forming the imidazolium cation. This basicity is a key feature in many biological processes, including enzyme catalysis where histidine residues act as proton shuttles.[3][4]

-

As an Acid: The proton on the N-1 nitrogen atom can be abstracted by a strong base, resulting in the formation of the imidazolate anion.[5][4] While imidazole is a weak acid, this reactivity is crucial for the formation of salts like sodium imidazolate.[6]

The equilibrium between these forms is governed by the pH of the environment and the pKa values of the functional groups.

Quantitative Acid-Base Properties

The acid-base behavior of imidazole is quantitatively described by its pKa values.

| Species | Equilibrium | pKa Value | Description |

| Imidazolium ion (conjugate acid) | C₃H₅N₂⁺ ⇌ C₃H₄N₂ + H⁺ | ~7.0[5] | Governs the equilibrium between the protonated (cationic) and neutral forms. At physiological pH (~7.4), a significant portion of imidazole moieties (like in histidine residues) can be protonated. |

| Imidazole (neutral) | C₃H₄N₂ ⇌ C₃H₃N₂⁻ + H⁺ | ~14.5[5] | Governs the equilibrium between the neutral and deprotonated (anionic) forms. This high pKa indicates that a very strong base is required to deprotonate imidazole. |

Sodium Imidazolate: A Strong Base and Nucleophile

Sodium imidazolate (C₃H₃N₂Na) is the sodium salt of imidazole, formed by the deprotonation of the N-1 position.[6] It is a strong base and a potent nucleophile, making it a valuable intermediate in the synthesis of N-substituted imidazoles.[6][7]

Synthesis of Sodium Imidazolate

Sodium imidazolate can be synthesized by reacting imidazole with a strong base such as sodium hydroxide (NaOH) or sodium hydride (NaH).[7][8]

Reaction with Sodium Hydroxide:

C₃H₄N₂ + NaOH → C₃H₃N₂Na + H₂O

Reaction with Sodium Hydride:

C₃H₄N₂ + NaH → C₃H₃N₂Na + H₂

The choice of base depends on the desired reaction conditions and the scale of the synthesis. Sodium hydride is often used when anhydrous conditions are critical.[7]

Experimental Protocols

Potentiometric Titration of Imidazole

This protocol details the determination of the pKa of the conjugate acid of imidazole through potentiometric titration with a strong acid.

Materials and Equipment:

-

Imidazole (high purity, ≥99.0%)[9]

-

Hydrochloric acid (HCl), standardized 0.1 M solution

-

Sodium hydroxide (NaOH), standardized 0.1 M solution

-

Deionized water, boiled to remove dissolved CO₂[10]

-

pH meter with a glass electrode[11]

-

Burette (50 mL)

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

Procedure:

-

Preparation of Imidazole Solution: Accurately weigh approximately 0.34 g of imidazole and dissolve it in 100 mL of deionized water in a 250 mL beaker.

-

Titration with HCl (to determine pKa of the conjugate acid):

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill the burette with the standardized 0.1 M HCl solution.

-

Record the initial pH of the imidazole solution.

-

Add the HCl solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.[10]

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the equivalence point.

-

Continue adding titrant until the pH plateaus in the acidic region.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.[12]

-

The pKa of the conjugate acid is equal to the pH at the half-equivalence point.[11]

-

Expected Outcome: The titration curve will show a buffering region around pH 7, and the calculated pKa should be approximately 7.0.[5]

Synthesis and Characterization of Sodium Imidazolate

This protocol describes the synthesis of sodium imidazolate from imidazole and sodium hydroxide.

Materials and Equipment:

-

Imidazole

-

Sodium hydroxide (pellets)

-

Anhydrous tetrahydrofuran (THF) or acetonitrile[7]

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or inert atmosphere setup (optional, but recommended for anhydrous conditions)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a known amount of imidazole in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a stoichiometric equivalent of finely ground sodium hydroxide to the imidazole solution while stirring.[1]

-

Reaction: Heat the mixture to reflux and maintain for several hours to ensure complete reaction. The formation of a precipitate (sodium imidazolate) may be observed.[7]

-

Isolation: After cooling to room temperature, the sodium imidazolate precipitate can be isolated by filtration.

-

Washing and Drying: Wash the solid product with a small amount of the anhydrous solvent to remove any unreacted starting material and then dry under vacuum.

-

Characterization:

-

Melting Point: Determine the melting point of the product.

-

FTIR Spectroscopy: Acquire an infrared spectrum to confirm the absence of the N-H stretch from imidazole and the presence of characteristic peaks for the imidazolate anion.

-

NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the structure.

-

Visualizing Amphoterism and Related Processes

Amphoteric Nature of Imidazole

Caption: Acid-base equilibria of imidazole.

Experimental Workflow: Potentiometric Titration

Caption: Workflow for potentiometric titration of imidazole.

Significance in Biological Systems and Drug Development

The amphoteric nature of the imidazole ring, particularly in the amino acid histidine, is fundamental to the structure and function of many proteins.

Enzyme Catalysis: The Catalytic Triad

In many enzymes, such as serine proteases, a "catalytic triad" of amino acid residues (aspartate, histidine, and serine) is responsible for the catalytic activity. The histidine residue, positioned between the acidic aspartate and the nucleophilic serine, acts as a general acid-base catalyst. Its imidazole ring can accept a proton from the serine hydroxyl group, activating it for nucleophilic attack, and subsequently donate a proton to the leaving group.[13] This proton shuttling is possible because the pKa of the histidine's imidazole side chain is close to physiological pH, allowing it to readily accept and donate protons.[4]

pH-Dependent Signaling: The Histidine Switch

The protonation state of histidine residues can act as a molecular "switch" that controls protein conformation and function in response to changes in pH.[6] For example, in some transcription factors, the protonation of stacked histidine residues at a dimer interface can lead to a conformational change that alters the protein's ability to bind to DNA.[6] This mechanism allows for the regulation of gene expression in response to pH fluctuations.

Caption: A histidine switch mechanism in a signaling protein.

This pH-dependent behavior is also exploited in drug development. For instance, pH-sensitive liposomes for drug delivery can be designed using lipids containing imidazole headgroups.[14] In the acidic microenvironment of tumors, the imidazole groups become protonated, leading to a change in the liposome structure and the release of the encapsulated drug.[14]

Conclusion

The amphoteric nature of imidazole is a cornerstone of its chemical and biological significance. Its ability to act as both a proton donor and acceptor allows it to participate in a wide range of chemical reactions and biological processes. Understanding the principles of its acid-base chemistry, as detailed in this guide, is essential for researchers and professionals in the fields of chemistry, biochemistry, and drug development who utilize imidazole and its derivatives in their work. The provided experimental protocols offer a practical framework for the characterization of these fundamental properties.

References

- 1. Synthesis and Characterization of Imidazolium-Based Ionenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Histidine - Wikipedia [en.wikipedia.org]

- 4. Protonation State of Active-Site Histidines, Reaction Mechanism and Stereoselectivity in β‑Alanine Synthase: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histidine protonation states are key in the LigI catalytic reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histidine switch controlling pH-dependent protein folding and DNA binding in a transcription factor at the core of synthetic network devices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium Imidazole | 5587-42-8 | Benchchem [benchchem.com]

- 8. JP2002284767A - Method for producing imidazole metal salt - Google Patents [patents.google.com]

- 9. avantorsciences.com [avantorsciences.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

pKa value of imidazole and its implications for sodium imidazolide basicity

An In-depth Technical Guide on the pKa of Imidazole and its Implications for Sodium Imidazolide Basicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acid-dissociation constants (pKa) of imidazole and its conjugate acid, the imidazolium ion. It further elucidates how these values directly inform the basicity of this compound, a potent nucleophilic base. This document includes quantitative data, detailed experimental protocols, and logical diagrams to facilitate a thorough understanding of the subject matter.

Introduction: The Amphoteric Nature of Imidazole

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2][3] This structure is a fundamental component of many biologically significant molecules, including the amino acid histidine and the hormone histamine.[1][3] A key feature of imidazole is its amphoteric character, meaning it can function as both a weak acid and a weak base.[1][2] Understanding the pKa values associated with these acidic and basic properties is crucial for applications in drug design, catalysis, and biochemistry, as it governs the charge state and reactivity of the imidazole ring system under physiological and synthetic conditions.

Quantitative Data: pKa Values of Imidazole

Imidazole's amphoteric nature is characterized by two distinct pKa values. The first, often denoted as pKaH, corresponds to the dissociation of the protonated imidazolium cation. The second corresponds to the dissociation of the N-H proton from the neutral imidazole ring itself, making it a very weak acid.

| Species Equilibrium | pKa Value | Description | Reference |

| Imidazolium ⇌ Imidazole + H⁺ | ~7.0 | Governs the basicity of the neutral imidazole molecule. | [1][3][4][5] |

| Imidazole ⇌ Imidazolide⁻ + H⁺ | ~14.5 | Governs the acidity of the neutral imidazole N-H proton. This value is key to understanding the basicity of the imidazolide anion. | [1][2][5][6][7] |

Implications for this compound Basicity

This compound is the salt formed from the deprotonation of imidazole by a strong base, resulting in the imidazolide anion and a sodium counter-ion.[6][8] The basicity of the imidazolide anion is directly related to the pKa of its conjugate acid, imidazole.

A fundamental principle of acid-base chemistry is the inverse relationship between the strength of an acid and its conjugate base.[9][10] An acid with a high pKa value will have a strong conjugate base. Since imidazole has a high pKa of approximately 14.5, its conjugate base, the imidazolide anion, is a strong base and a potent nucleophile.[6] This makes this compound a highly effective reagent for deprotonation reactions in organic synthesis, capable of abstracting protons from a wide range of weakly acidic substrates.

Logical Relationship Diagram

The following diagram illustrates the relationship between the pKa of imidazole and the resulting basicity of its conjugate base, this compound.

Caption: Relationship between imidazole's high pKa and the strong basicity of this compound.

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa of the imidazolium ion (~7.0).

Objective: To determine the pKa of the conjugate acid of imidazole by titrating a solution of imidazole with a standardized strong acid (e.g., HCl) and monitoring the pH.

Materials:

-

Imidazole

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

100 mL beaker

Methodology:

-

Solution Preparation: Accurately weigh approximately 0.68 g of imidazole (10 mmol) and dissolve it in 50 mL of deionized water in the 100 mL beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with 0.1 M HCl over the beaker.

-

Initial Measurement: Record the initial pH of the imidazole solution.

-

Titration: Begin adding the HCl solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Equivalence Point: Continue the titration, reducing the increment size (e.g., to 0.1 mL) as the pH begins to change more rapidly, indicating the approach to the equivalence point. Continue adding titrant well past the equivalence point until the pH curve flattens again.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the volume of HCl required to reach the equivalence point (the point of maximum slope on the curve). This can be found using the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the pH at which half of the volume of HCl needed to reach the equivalence point has been added).

-

Protocol for Synthesis of this compound

This protocol describes a general method for preparing this compound for use as a reagent in synthesis.[6]

Objective: To synthesize this compound by deprotonating imidazole with a strong base like sodium hydroxide.

Materials:

-

Imidazole

-

Sodium Hydroxide (NaOH)

-

A suitable polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)), dried.

-

Schlenk flask or a three-neck round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

Methodology:

-

Setup: Assemble the reaction flask under an inert atmosphere to exclude moisture, which would quench the strong base.

-

Reagents: Add imidazole (1 equivalent) and the dry polar aprotic solvent to the flask and begin stirring to dissolve.

-

Reaction: Add sodium hydroxide (1 equivalent, finely ground for better reactivity) to the stirred imidazole solution at room temperature.

-

Precipitation: The reaction will proceed, and this compound, which is often poorly soluble in solvents like THF, will begin to precipitate as a white solid.[6]

-

Completion and Isolation: Allow the reaction to stir for several hours to ensure complete deprotonation. The resulting suspension of this compound can often be used directly in subsequent synthetic steps. Alternatively, the solid can be isolated by filtration under an inert atmosphere, washed with a dry, non-reactive solvent (e.g., hexane), and dried under vacuum.

Visualization of Equilibria and Pathways

Imidazole Acid-Base Equilibria

The following diagram illustrates the two key protonation states of the imidazole system, governed by its two pKa values.

Caption: Acid-base equilibria of the imidazole ring system showing its two pKa values.

Experimental Workflow: pKa Determination

This diagram outlines the logical flow of the potentiometric titration experiment.

Caption: Workflow for determining the pKa of imidazolium via potentiometric titration.

References

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. tsijournals.com [tsijournals.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Sodium Imidazole | 5587-42-8 | Benchchem [benchchem.com]

- 7. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Imidazole technical grade 5587-42-8 [sigmaaldrich.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Solubility of Sodium Imidazolide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of sodium imidazolide in common organic solvents. Due to a notable lack of precise quantitative data in publicly available literature, this document focuses on compiling qualitative solubility information and presenting a detailed, generalized experimental protocol for its determination. This guide is intended to equip researchers with the necessary information to handle and utilize this compound effectively in various synthetic applications, particularly in drug development where it serves as a crucial reagent and intermediate.

Introduction

This compound (NaN₃C₃H₃), the sodium salt of imidazole, is a strong base and a potent nucleophile widely employed in organic synthesis. Its utility spans from the functionalization of imidazoles to its role as a non-nucleophilic base in various reactions. The efficiency and outcome of these synthetic transformations are critically dependent on the solubility of this compound in the chosen reaction medium. However, a thorough review of scientific literature reveals a significant gap in the availability of quantitative solubility data for this compound in common organic solvents. This guide aims to address this gap by summarizing the available qualitative information and providing a robust experimental framework for researchers to determine the solubility of this compound under their specific laboratory conditions.

Qualitative Solubility of this compound

While exact solubility values are not readily found, various sources provide qualitative descriptions of this compound's behavior in different organic solvents. It is generally considered to be more soluble in polar aprotic solvents. The formation of this compound as a precipitate is often reported when synthesized in certain solvents, suggesting limited solubility under those conditions.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Common Abbreviation | Type | Qualitative Solubility Description | Citation(s) |

| Tetrahydrofuran | THF | Polar aprotic ether | Often used as a reaction solvent, suggesting some solubility. However, it is also reported to form as a precipitate in THF. | |

| Dimethylformamide | DMF | Polar aprotic | Frequently used as a solvent for reactions involving this compound, implying it is a suitable solvent. | |

| Dimethyl sulfoxide | DMSO | Polar aprotic | Used as a solvent for reactions with imidazolium salts and other sodium salts, suggesting it can dissolve this compound. | |

| Acetonitrile | ACN | Polar aprotic | This compound is often generated as a precipitate in acetonitrile. | |

| Alcohols (e.g., Methanol, Ethanol) | MeOH, EtOH | Polar protic | Likely to react with this compound due to their acidic protons. | |

| Water | H₂O | Polar protic | Reacts with this compound. Safety data sheets indicate it is soluble in water, though this likely refers to the parent imidazole after hydrolysis.[1] | |

| Benzene | Nonpolar aromatic | Expected to have very low solubility. | ||

| Diethyl ether | Nonpolar ether | Expected to have very low solubility. |

Experimental Protocol for the Determination of this compound Solubility

Given the air- and moisture-sensitive nature of this compound, its solubility must be determined using inert atmosphere techniques, such as a glovebox or a Schlenk line. The following protocol is a synthesized methodology based on established practices for handling air-sensitive compounds and determining the solubility of solids in liquids.[2][3][4][5]

Materials and Equipment

-

This compound: High purity, handled under an inert atmosphere.

-

Anhydrous Organic Solvents: THF, DMF, DMSO, Acetonitrile (or other solvents of interest).

-

Inert Gas: Argon or Nitrogen of high purity.

-

Equipment:

-

Glovebox or Schlenk line setup.

-

Analytical balance (located inside the glovebox if possible).

-

Thermostatically controlled shaker or stirrer hotplate.

-

Glass vials or flasks with airtight septa or caps.

-

Syringes and needles (oven-dried and cooled under inert gas).

-

Filtration apparatus suitable for inert atmosphere (e.g., cannula with a filter frit, or a syringe filter).

-

Volumetric flasks and pipettes.

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment).

-

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted below.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation (inside a glovebox or on a Schlenk line):

-

Accurately weigh an excess amount of this compound into a clean, dry vial. The excess solid is crucial to ensure that the resulting solution is saturated.

-

Using a pipette or syringe, add a precise volume of the desired anhydrous organic solvent to the vial.

-

Securely seal the vial with an airtight cap or septum.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a stirrer hotplate set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for an extended period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3] The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solution remains constant.[3]

-

-

Phase Separation (inside a glovebox or on a Schlenk line):

-

Allow the vial to rest at the set temperature for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the saturated solution) into a syringe, leaving the solid behind.

-

To ensure all solid particles are removed, pass the solution through a syringe filter (e.g., a 0.2 µm PTFE filter compatible with the solvent) into a clean, tared vial. This step is critical for accurate concentration measurement.

-

-

Concentration Determination:

-

The concentration of this compound in the saturated solution can be determined by several methods:

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a stream of inert gas or under vacuum at a controlled temperature.

-

Once the solvent is completely removed, reweigh the vial containing the dry this compound residue.

-

The mass of the dissolved this compound can be calculated by subtracting the tare weight of the vial. The mass of the solvent is determined by the difference in weight before and after evaporation. From these values, the solubility can be expressed in g/100g of solvent or other appropriate units.[4][6]

-

-

Spectroscopic Analysis (UV-Vis):

-

If this compound has a distinct UV-Vis absorbance in the chosen solvent, a calibration curve can be prepared using standard solutions of known concentrations.

-

An aliquot of the saturated solution is carefully diluted with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve. The solubility is then calculated by taking the dilution factor into account.

-

-

Chromatographic Analysis (HPLC):

-

Similar to spectroscopic analysis, a calibration curve is generated using standard solutions.

-

A diluted aliquot of the saturated solution is injected into the HPLC system.

-

The concentration is determined by comparing the peak area of the sample to the calibration curve.

-

-

-

Visualization of the Solubility Determination Process

The logical flow of the decision-making and procedural steps in determining the solubility of an air-sensitive compound like this compound can be visualized as follows:

References

Early Applications of Sodium Imidazolide in Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium imidazolide, the sodium salt of imidazole, has long served as a crucial intermediate in organic synthesis. Its early applications, primarily before 1980, established it as a potent nucleophile for the introduction of the imidazolyl group into a wide array of molecules. This technical guide provides an in-depth look at the foundational uses of this compound, with a focus on detailed experimental protocols, quantitative data, and the logical workflows of these seminal reactions.

Core Application: Synthesis of N-Substituted Imidazoles

The principal early application of this compound was in the synthesis of N-substituted imidazoles. The process involves the deprotonation of imidazole to form the imidazolide anion, which then acts as a nucleophile in a substitution reaction with an electrophile. This versatile method allows for the attachment of a wide variety of functional groups to the nitrogen atom of the imidazole ring.

Preparation of this compound

Early methods for the preparation of this compound often involved the reaction of imidazole with a strong base, such as sodium hydride or sodium hydroxide. A key early protocol was described by Collman et al. in 1978, which provided a reliable method for synthesizing this important reagent.

Experimental Protocol: Preparation of this compound (Adapted from Collman et al., 1978)

-

Reagents: Imidazole, Sodium Hydride (NaH), Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

A suspension of sodium hydride in anhydrous tetrahydrofuran is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Imidazole, dissolved in anhydrous THF, is added dropwise to the stirred suspension of sodium hydride at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of this compound.

-

The resulting white precipitate of this compound can be isolated by filtration, washed with anhydrous THF, and dried under vacuum for storage, or more commonly, used in situ for subsequent reactions.

-

N-Alkylation of Imidazole

One of the most common applications of this compound is in the N-alkylation of imidazole. This reaction is a straightforward and efficient method for the synthesis of 1-alkylimidazoles, which are precursors to a variety of compounds, including ionic liquids and pharmaceuticals.

Experimental Protocol: Synthesis of 1-Alkylimidazoles via this compound

-

Reagents: this compound (prepared in situ), Alkyl Halide (e.g., methyl iodide, benzyl bromide), Dimethylformamide (DMF, anhydrous).

-

Procedure:

-

Imidazole is dissolved in anhydrous DMF in a reaction flask under a nitrogen atmosphere.

-

Sodium hydride is added portion-wise to the stirred solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred until hydrogen evolution ceases.

-

The reaction mixture is cooled again to 0 °C, and the alkyl halide is added dropwise.

-

The reaction is stirred at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the careful addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the 1-alkylimidazole.

-

| Imidazole Reactant | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |

| Imidazole | Methyl Iodide | NaH | DMF | 4 | >90 |

| Imidazole | Ethyl Bromide | NaH | THF | 6 | 85 |

| Imidazole | Benzyl Bromide | NaOH | Toluene | 5 | 88 |

N-Acylation of Imidazole

The nucleophilic character of this compound also lends itself to reactions with acylating agents, such as acid chlorides, to form N-acylimidazoles. These compounds are useful as activated carboxylic acid derivatives and have been employed in peptide synthesis and as intermediates in the preparation of other complex molecules.

Experimental Protocol: Synthesis of 1-Acylimidazoles via this compound

-

Reagents: this compound (prepared in situ), Acid Chloride (e.g., acetyl chloride, benzoyl chloride), Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

A solution of this compound is prepared in anhydrous THF as previously described.

-

The acid chloride, dissolved in anhydrous THF, is added dropwise to the stirred suspension of this compound at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for a few hours until the reaction is complete.

-

The precipitated sodium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the 1-acylimidazole, which can be further purified by distillation or crystallization.

-

| Imidazole Reactant | Acylating Agent | Solvent | Reaction Temperature (°C) | Yield (%) |

| This compound | Acetyl Chloride | THF | 0 to RT | ~85 |

| This compound | Benzoyl Chloride | THF | 0 to RT | ~90 |

Conclusion

The early applications of this compound in chemistry laid a crucial foundation for the synthesis of a vast number of imidazole-containing compounds. The straightforward preparation of this reagent and its reliable reactivity as a nucleophile in N-alkylation and N-acylation reactions made it an invaluable tool for organic chemists. The methodologies developed in the pre-1980s continue to be relevant and are the basis for many modern synthetic routes in medicinal chemistry and materials science. This guide serves as a testament to the enduring utility of these early discoveries and provides a practical resource for researchers in the field.

Sodium Imidazolide: A Versatile Precursor in Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium imidazolide (C₃H₃N₂Na) is the sodium salt of imidazole, a foundational five-membered aromatic heterocycle.[1] It is a powerful synthetic intermediate, primarily valued for its role as a potent nucleophile and a strong base.[2] The deprotonation of the N-H bond in the imidazole ring (pKa ≈ 14.5) generates the imidazolide anion, a highly reactive species crucial for a variety of synthetic transformations.[2] In heterocyclic chemistry, this compound is a key precursor for the synthesis of N-functionalized imidazoles, which are core structural motifs in numerous pharmaceuticals, agrochemicals, ionic liquids, and advanced materials.[2][3] Its utility lies in its ability to readily react with a wide range of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds, enabling the precise introduction of diverse functionalities onto the imidazole core.[2]

Synthesis of this compound

The most common and direct method for synthesizing this compound is the deprotonation of imidazole using a strong sodium base. The choice of base and solvent is critical and depends on the subsequent application, particularly whether anhydrous conditions are required.

Common Synthetic Routes:

-

Using Sodium Hydroxide (NaOH): A straightforward and cost-effective method involves the reaction of imidazole with sodium hydroxide.[2] This acid-base reaction is typically performed in a polar aprofotic solvent to facilitate the precipitation of the sodium salt.[2]

-

Using Sodium Hydride (NaH): For applications requiring strictly anhydrous conditions, sodium hydride is the reagent of choice. The reaction with imidazole in an anhydrous aprotic solvent like THF or DMF yields this compound and hydrogen gas.

-

Using Sodium Metal: Direct reaction with sodium metal is also possible, though less common in modern laboratory settings due to safety considerations.

Experimental Protocol: Synthesis of this compound using NaOH

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

-

Imidazole

-

Sodium Hydroxide (pellets or powder)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Under an inert atmosphere, add imidazole (1.0 eq) to a round-bottom flask containing anhydrous THF (or acetonitrile).

-

Stir the solution at room temperature until the imidazole is fully dissolved.

-

Carefully add finely ground sodium hydroxide (1.0 to 1.1 eq) to the solution in portions. The reaction is exothermic.

-

Once the addition is complete, heat the mixture to reflux and maintain for 2-4 hours to ensure complete deprotonation.

-

A white precipitate of this compound will form.[2]

-

Allow the mixture to cool to room temperature. The resulting suspension can often be used directly in subsequent reactions.

-

Alternatively, the solid can be isolated by filtration under inert conditions, washed with a small amount of cold, anhydrous solvent, and dried under vacuum.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white solid. Its ionic character makes it soluble in polar solvents.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃N₂Na | [2] |

| Molecular Weight | 90.06 g/mol | [4] |

| CAS Number | 5587-42-8 | [4] |

| Appearance | White to off-white powder/solid | [5][6] |

| Melting Point | 284 °C (decomposes) | [4] |

| pKa of Parent Imidazole | ~14.5 | [2] |

Spectroscopic analysis, such as ¹H NMR, is used to confirm the complete deprotonation of imidazole to the imidazolate anion.[2]

Core Applications in Heterocyclic Synthesis

The high nucleophilicity of the imidazolide anion makes it a cornerstone reagent for the construction of N-substituted imidazoles.

N-Alkylation Reactions

N-alkylation is a fundamental transformation where this compound reacts with alkyl halides or other alkylating agents in a classic SN2 reaction. This allows for the introduction of a vast array of alkyl groups to the imidazole nitrogen.[2] The reaction is generally high-yielding and regioselective for unsymmetrical imidazoles, influenced by steric and electronic factors.[7]

Experimental Protocol: N-Alkylation of Imidazole

This protocol outlines the synthesis of 1-benzylimidazole via in situ generation of this compound.

Materials:

-

Imidazole

-

Sodium Hydroxide

-

Benzyl chloride

-

Tetrahydrofuran (THF)

-

Magnetic stirrer, round-bottom flask, reflux condenser

Procedure:

-

Prepare a suspension of this compound from imidazole (1.2 eq) and sodium hydroxide (1.2 eq) in THF as described in the synthesis protocol above.

-

Cool the suspension to 0 °C in an ice bath.

-

Add benzyl chloride (1.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-benzylimidazole.

N-Arylation Reactions

The synthesis of N-arylimidazoles is of immense importance in medicinal chemistry and drug development, as this structural motif is present in numerous biologically active compounds, including the tyrosine kinase inhibitor Nilotinib.[4][8] While classical Ullmann-type couplings require harsh conditions, modern methods utilize transition-metal catalysis (primarily palladium and copper) under milder conditions. In these reactions, a base is required to deprotonate the imidazole, generating the nucleophilic imidazolide anion in situ, which then participates in the catalytic cycle.

-

Palladium-Catalyzed N-Arylation: This is a highly efficient method for coupling imidazoles with aryl halides (chlorides, bromides, iodides) and triflates.[4][9] The choice of ligand is crucial for reaction efficiency. It has been shown that imidazoles can inhibit the formation of the active Pd(0)-ligand complex; therefore, pre-activation of the catalyst can drastically improve yields.[4][8]

-

Copper-Catalyzed N-Arylation: Copper-based systems offer a more economical and less toxic alternative to palladium.[10] Various copper sources (e.g., CuI, Cu₂O) and ligands (e.g., phenanthrolines) have been developed to effectively catalyze the coupling of imidazoles with aryl halides or arylboronic acids.[11][12]

Experimental Protocol: Palladium-Catalyzed N-Arylation of 4-Methylimidazole

This protocol is adapted from a procedure for the N1-selective arylation of unsymmetrical imidazoles.[4][8]

Materials:

-

4-Methylimidazole

-

Aryl bromide (e.g., 4-bromotoluene)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Biarylphosphine ligand (e.g., L1 as described in the source literature)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

-

Catalyst Pre-activation: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (1.5 mol %) and the ligand (1.8 mol %) to a Schlenk tube containing anhydrous toluene.

-

Seal the tube and heat the mixture at 120 °C for 3 minutes. A color change should be observed, indicating the formation of the active Pd(0)-ligand complex.

-

Cool the catalyst solution to room temperature.

-

Reaction Assembly: In a separate Schlenk tube, add 4-methylimidazole (1.2 eq), the aryl bromide (1.0 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add the pre-activated catalyst solution to the second tube via syringe.

-

Heat the reaction mixture at 120 °C for 5-24 hours, monitoring the reaction progress by GC or TLC.

-

After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated product.

Precursors for Metal-Organic Frameworks (MOFs)

Imidazolate and its derivatives are critical building blocks for a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs).[1][13] These materials consist of metal ions (like zinc or cobalt) tetrahedrally coordinated by imidazolate linkers, forming structures analogous to zeolites.[13] The synthesis of ZIFs involves the reaction of a metal salt with an imidazolate-based ligand, where this compound can serve as a reactive precursor.[13][14][15] ZIFs are highly valued for their exceptional thermal and chemical stability and are widely explored for applications in gas separation, catalysis, and drug delivery.[13]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of N-substituted imidazoles.

Table 1: Palladium-Catalyzed N-Arylation of 4-Substituted Imidazoles [4][8]

| Imidazole Substrate | Aryl Halide/Triflate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Methylimidazole | 4-Bromotoluene | NaOtBu | Toluene | 120 | 5 | 95 |

| 4-Methylimidazole | 4-Chlorotoluene | NaOtBu | Toluene | 120 | 24 | 93 |

| 4-Methylimidazole | 4-Triflyloxyanisole | NaOtBu | Toluene | 120 | 24 | 82 |

| 4-Phenylimidazole | 4-Bromobenzonitrile | NaOtBu | Toluene | 120 | 24 | 92 |

| N-Acetylhistamine | 4-Bromo-N,N-dimethylaniline | NaOtBu | Toluene | 120 | 24 | 88 |

Table 2: Copper-Catalyzed N-Arylation of Imidazoles

| Imidazole Substrate | Arylating Agent | Catalyst System | Base | Solvent | Temp | Yield (%) | Source(s) |

| Imidazole | Phenylboronic acid | Cu-exchanged Fluorapatite | None | Methanol | RT | 92 | [12] |

| Imidazole | 4-Iodotoluene | CuI / 4,7-dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Dioxane | 110 °C | 96 | [10] |

| Imidazole | 4-Bromotoluene | CuI / 8-hydroxyquinoline | (Et₄N)₂CO₃ | NMP/H₂O | 130 °C | 85 | |

| Benzimidazole | 3-Bromoanisole | CuI / 4,7-dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Dioxane | 110 °C | 95 | [10] |

Visualized Workflows and Pathways

Caption: Workflow for the synthesis of this compound.

Caption: Logical flow of nucleophilic substitution.

Caption: Key steps in a Pd-catalyzed N-arylation reaction.

References

- 1. Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Imidazole | 5587-42-8 | Benchchem [benchchem.com]

- 3. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]

- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JP2002284767A - Method for producing imidazole metal salt - Google Patents [patents.google.com]

- 6. Research Portal [ourarchive.otago.ac.nz]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Preparation of Zeolitic Imidazolate Frameworks and Their Application as Flame Retardant and Smoke Suppression Agent for Rigid Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]

- 15. collaborate.princeton.edu [collaborate.princeton.edu]

The Pivotal Role of the Imidazolate Anion in Chemical Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazolate anion, the conjugate base of imidazole, plays a multifaceted and critical role across a spectrum of chemical disciplines. Its unique electronic structure, featuring a five-membered aromatic ring with two nitrogen atoms, endows it with remarkable versatility as a ligand, nucleophile, and catalyst. This technical guide provides an in-depth exploration of the imidazolate anion's involvement in chemical reactivity, with a focus on its coordination chemistry, catalytic applications, and significance in biological systems.

Coordination Chemistry: A Versatile Building Block

The imidazolate anion is a highly effective bridging ligand in coordination chemistry, capable of linking two or more metal centers to form polynuclear complexes. This bridging capability is fundamental to the structure and function of various materials and biological macromolecules.

One of the most significant applications of imidazolate as a bridging ligand is in the formation of Zeolitic Imidazolate Frameworks (ZIFs) . ZIFs are a subclass of metal-organic frameworks (MOFs) with topologies similar to zeolites. They consist of tetrahedral metal ions (such as Zn²⁺ or Co²⁺) linked by imidazolate-based organic linkers. The resulting porous structures exhibit high thermal and chemical stability, making them promising materials for gas storage, separation, and catalysis.

In biological systems, the imidazolate side chain of the amino acid histidine is crucial for the structure and function of many metalloproteins. A prime example is superoxide dismutase (SOD) , an enzyme that catalyzes the dismutation of superoxide radicals. In Cu,Zn-SOD, an imidazolate bridge connects the copper and zinc ions at the active site, playing a vital role in the enzyme's catalytic cycle.[1][2]